N-Methyl-L-threonine

Descripción general

Descripción

N-Methyl-L-threonine is a chiral amino acid derivative with significant importance in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-threonine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidinone derivatives, and subsequent ring opening . Another method includes the direct manipulation of functional groups at C3 and C4 of D-glucose to synthesize the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Synthetic Routes to N-Methyl-L-threonine

N-Me-Thr is synthesized via:

- Reductive Amination : Formaldehyde reacts with L-threonine under reductive conditions to yield N-Me-Thr. This method requires protecting the hydroxyl group to prevent side reactions .

- Oxazolidinone Intermediate : L-threonine is converted to a 5-oxazolidinone derivative, followed by methyl group introduction via nucleophilic substitution or alkylation. Acidic hydrolysis releases N-Me-Thr .

- Enzymatic Methylation : Methyltransferases catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to L-threonine in specific biosynthetic pathways, such as in the production of natural products like stendomycin .

Table 1: Comparison of Synthetic Methods

Post-Synthetic Modifications

- Hydroxyl Group Functionalization :

- O-Glycosylation: The side-chain hydroxyl undergoes glycosylation with activated sugar donors (e.g., UDP-glucose) in the presence of glycosyltransferases .

- Phosphorylation: While native threonine is phosphorylated by kinases, N-methylation blocks this modification, altering downstream signaling pathways .

- Oxidative Degradation : Under acidic conditions, N-Me-Thr undergoes retro-aldol cleavage to form glycine and acetaldehyde, a reaction accelerated by metal ions .

Stability and Degradation Pathways

- Enolization : N-Me-Thr resists stereoinversion compared to L-threonine. Theoretical studies predict activation energies of ~105 kJ/mol for enolization, similar to serine but higher than non-methylated threonine .

- Thermal Decomposition : At temperatures >150°C, N-Me-Thr decomposes into methylamine and 2-hydroxybutyric acid via decarboxylation .

Table 2: Degradation Products Under Various Conditions

| Condition | Primary Products | Secondary Products | Source |

|---|---|---|---|

| Acidic (pH < 3) | Glycine, Acetaldehyde | Methylamine | |

| Alkaline (pH > 10) | 2-Hydroxybutyric acid, Methylamine | CO₂ | |

| Enzymatic (SHMT) | Glycine, Acetaldehyde | None |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS):

N-Methyl-L-threonine serves as a crucial building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its incorporation allows for the construction of complex peptide structures with enhanced stability and reactivity. This is particularly beneficial for producing peptides that require specific structural configurations for biological activity .

Drug Development

Peptide-Based Therapeutics:

In the pharmaceutical industry, this compound is instrumental in developing peptide-based drugs. Its unique chemical properties enhance the efficacy and specificity of therapeutic agents, particularly those targeting neurological disorders. The compound's role in neurotransmitter synthesis makes it a valuable candidate for drug formulations aimed at treating conditions such as depression and anxiety .

Bioconjugation

Improving Drug Delivery:

this compound is utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application significantly improves the delivery and targeting capabilities of therapeutic agents, thereby enhancing their effectiveness in clinical settings .

Biochemical Research

Metabolic Pathways and Protein Synthesis:

Researchers employ this compound to investigate metabolic pathways and protein synthesis. Its incorporation into experimental designs provides insights into cellular functions and disease mechanisms, facilitating a deeper understanding of biological processes .

Amino Acid Supplementation

Sports Nutrition:

In sports nutrition, this compound is recognized as a dietary supplement that promotes muscle recovery and enhances athletic performance. Its role as an amino acid supplement contributes to improved recovery times and overall physical performance for athletes .

Animal Feed Additives

Enhancing Livestock Health:

The compound is also incorporated into animal feed to improve growth rates and overall health in livestock. This application contributes to more efficient food production by ensuring that animals receive adequate nutrition for optimal growth and development .

Cosmetic Formulations

Moisturizing Properties:

this compound finds applications in cosmetic products due to its moisturizing properties. It enhances skin hydration and texture, making it a valuable ingredient in various skincare formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in solid-phase peptide synthesis for complex structures |

| Drug Development | Enhances efficacy of peptide-based drugs targeting neurological disorders |

| Bioconjugation | Improves delivery and targeting of therapeutic agents |

| Biochemical Research | Studies metabolic pathways and protein synthesis |

| Amino Acid Supplementation | Promotes muscle recovery and enhances athletic performance |

| Animal Feed Additives | Improves growth rates and health in livestock |

| Cosmetic Formulations | Enhances skin hydration and texture |

Case Studies

- Peptide Therapeutics Development: A study demonstrated the successful incorporation of this compound into peptide sequences aimed at enhancing neuroprotective properties, leading to improved outcomes in animal models of neurodegenerative diseases .

- Bioconjugation Techniques: Research highlighted the use of this compound in bioconjugation strategies that improved the specificity of cancer-targeting drugs, resulting in reduced side effects compared to conventional therapies .

- Sports Nutrition Impact: A clinical trial assessing the effects of this compound supplementation on athletes revealed significant improvements in recovery times post-exercise, supporting its use as an effective dietary supplement .

Mecanismo De Acción

The mechanism of action of N-Methyl-L-threonine involves its interaction with specific molecular targets and pathways. For instance, in the context of microginin, the compound acts as an inhibitor of angiotensin-converting enzyme, leading to vasodilation and antihypertensive effects . The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Another stereoisomer with different biological activity.

(2R,3R)-3-Hydroxy-2-(methylamino)butanoic acid: Exhibits distinct chemical properties and reactivity.

(2R,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Used in different synthetic applications compared to the (2S,3R) isomer.

Uniqueness

The uniqueness of N-Methyl-L-threonine lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in the study of chiral interactions in biological systems.

Actividad Biológica

N-Methyl-L-threonine (NMT) is a methylated derivative of the amino acid L-threonine, which has garnered interest due to its potential biological activities and applications in various biochemical processes. This article delves into the biological activity of NMT, exploring its mechanisms of action, transport systems, and relevant case studies.

This compound is characterized by the addition of a methyl group to the nitrogen atom of L-threonine. The molecular formula is , and it exhibits properties typical of amino acids, including the ability to participate in hydrogen bonding and contribute to protein structure.

1. Transport Mechanisms

The uptake and export of amino acids are crucial for cellular function, and NMT's transport mechanisms have been studied in various organisms. Research indicates that NMT may utilize specific transporters similar to those used for L-threonine. For instance:

- The yifK gene product in Escherichia coli has been identified as a novel amino acid carrier that facilitates the uptake of threonine and potentially its methylated derivatives like NMT. This transporter operates via a proton motive force, indicating its energy-dependent nature .

- Another study identified thrE , an exporter that transports both L-threonine and L-serine, suggesting that NMT could also be exported through similar pathways .

2. Enzymatic Reactions

NMT has been shown to participate in various enzymatic reactions:

- Threonine Transaldolases (TTAs) : Recent findings highlight the role of TTAs in catalyzing reactions involving threonine derivatives. These enzymes exhibit a broader substrate scope and higher affinity for threonine than previously known enzymes, suggesting that NMT could serve as a substrate in biotransformations .

- Methylation Effects : The introduction of a methyl group alters the conformational dynamics of threonine-containing peptides, impacting their reactivity and interactions within proteins. This modification can influence protein folding and stability, as evidenced by comparative studies on serine and threonine derivatives .

1. Microbial Utilization of NMT

A study on Corynebacterium glutamicum demonstrated that NMT could be utilized as a substrate under specific conditions. The organism showed increased intracellular accumulation of threonine when exposed to dipeptides containing threonine, indicating a potential pathway for utilizing NMT in microbial metabolism .

2. Therapeutic Applications

Research into the therapeutic potential of NMT is ongoing, particularly concerning its role in metabolic pathways:

- Antimicrobial Properties : Preliminary studies suggest that methylated amino acids may exhibit enhanced antimicrobial activity compared to their non-methylated counterparts. This opens avenues for exploring NMT's efficacy against various pathogens.

- Nutritional Supplementation : Given its structural similarity to essential amino acids, NMT may serve as a dietary supplement, potentially enhancing protein synthesis or serving as a precursor for other biologically active compounds.

Comparative Analysis of Biological Activities

| Compound | Transport Mechanism | Enzymatic Role | Potential Applications |

|---|---|---|---|

| This compound | yifK, thrE | TTA involvement | Antimicrobial, Nutritional Supplement |

| L-Threonine | SstT, TdcC | Various | Protein synthesis |

| L-Serine | SdaC | Various | Neurotransmitter precursor |

Propiedades

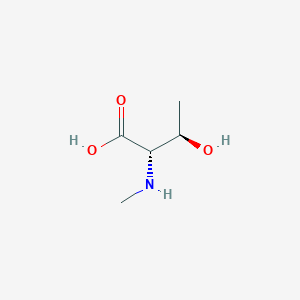

IUPAC Name |

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAIIPMIAFGKSI-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426638 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-28-4 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.